Cas no 893566-48-8 (methyl 3-methoxyquinoline-4-carboxylate)

Methyl 3-methoxyquinoline-4-carboxylate is a versatile quinoline derivative with applications in pharmaceutical and organic synthesis. Its structure, featuring a methoxy group at the 3-position and a carboxylate ester at the 4-position, makes it a valuable intermediate for constructing more complex heterocyclic compounds. The compound exhibits good stability and solubility in common organic solvents, facilitating its use in reactions such as nucleophilic substitutions or cyclizations. Its well-defined reactivity profile allows for precise functionalization, making it useful in medicinal chemistry for the development of bioactive molecules. The ester group also provides a handle for further derivatization, enhancing its utility in multi-step synthetic routes.
methyl 3-methoxyquinoline-4-carboxylate structure
893566-48-8 structure
商品名:methyl 3-methoxyquinoline-4-carboxylate
CAS番号:893566-48-8
MF:C12H11NO3
メガワット:217.220643281937
MDL:MFCD27992182
CID:3031437
PubChem ID:68530781

methyl 3-methoxyquinoline-4-carboxylate 化学的及び物理的性質

名前と識別子

    • methyl 3-methoxyquinoline-4-carboxylate
    • 3-Methoxy-quinoline-4-carboxylic acid methyl ester
    • 4-Quinolinecarboxylic acid, 3-methoxy-, methyl ester
    • MDL: MFCD27992182
    • インチ: 1S/C12H11NO3/c1-15-10-7-13-9-6-4-3-5-8(9)11(10)12(14)16-2/h3-7H,1-2H3
    • InChIKey: RQQRTAGGFCWXDT-UHFFFAOYSA-N
    • ほほえんだ: N1C2C(=CC=CC=2)C(C(OC)=O)=C(OC)C=1

じっけんとくせい

  • 密度みつど: 1.2±0.1 g/cm3
  • ふってん: 349.2±22.0 °C at 760 mmHg
  • フラッシュポイント: 165.0±22.3 °C
  • じょうきあつ: 0.0±0.8 mmHg at 25°C

methyl 3-methoxyquinoline-4-carboxylate セキュリティ情報

methyl 3-methoxyquinoline-4-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
AW15550-500mg
methyl 3-methoxyquinoline-4-carboxylate
893566-48-8 95%
500mg
$681.00 2024-04-19
Enamine
EN300-196434-10.0g
methyl 3-methoxyquinoline-4-carboxylate
893566-48-8 95%
10g
$3376.0 2023-06-08
1PlusChem
1P01BI5A-5g
methyl 3-methoxyquinoline-4-carboxylate
893566-48-8 95%
5g
$2877.00 2023-12-15
Aaron
AR01BIDM-100mg
methyl 3-methoxyquinoline-4-carboxylate
893566-48-8 95%
100mg
$399.00 2025-02-11
1PlusChem
1P01BI5A-250mg
methyl 3-methoxyquinoline-4-carboxylate
893566-48-8 95%
250mg
$543.00 2024-04-20
Aaron
AR01BIDM-10g
methyl 3-methoxyquinoline-4-carboxylate
893566-48-8 95%
10g
$4667.00 2023-12-14
Aaron
AR01BIDM-500mg
methyl 3-methoxyquinoline-4-carboxylate
893566-48-8 95%
500mg
$868.00 2025-02-11
A2B Chem LLC
AW15550-1g
methyl 3-methoxyquinoline-4-carboxylate
893566-48-8 95%
1g
$862.00 2024-04-19
TRC
M358138-10mg
methyl 3-methoxyquinoline-4-carboxylate
893566-48-8
10mg
$ 50.00 2022-06-03
TRC
M358138-100mg
methyl 3-methoxyquinoline-4-carboxylate
893566-48-8
100mg
$ 295.00 2022-06-03

methyl 3-methoxyquinoline-4-carboxylate 関連文献

methyl 3-methoxyquinoline-4-carboxylateに関する追加情報

Methyl 3-Methoxyquinoline-4-Carboxylate (CAS No. 893566-48-8): A Comprehensive Overview

Methyl 3-methoxyquinoline-4-carboxylate (CAS No. 893566-48-8) is a significant compound in the field of chemical and pharmaceutical research, exhibiting a unique molecular structure that has garnered considerable attention from scientists and researchers worldwide. This compound, characterized by its methoxy and carboxylate functional groups, has found applications in various biochemical pathways and drug development processes.

The structural integrity of methyl 3-methoxyquinoline-4-carboxylate makes it a versatile intermediate in organic synthesis. Its quinoline core, a well-known heterocyclic aromatic compound, plays a pivotal role in medicinal chemistry due to its ability to interact with biological targets. The presence of the methoxy group at the 3-position and the carboxylate group at the 4-position enhances its reactivity, making it a valuable building block for synthesizing more complex molecules.

In recent years, there has been growing interest in the pharmacological properties of quinoline derivatives. Research has demonstrated that compounds containing the quinoline scaffold exhibit potential antimicrobial, anti-inflammatory, and anticancer activities. Specifically, methyl 3-methoxyquinoline-4-carboxylate has been investigated for its role in modulating various enzymatic pathways, which could lead to novel therapeutic interventions.

One of the most compelling aspects of methyl 3-methoxyquinoline-4-carboxylate is its ability to serve as a precursor in the synthesis of biologically active molecules. For instance, it has been utilized in the preparation of quinoline-based drugs that target specific disease pathways. The methoxy group at the 3-position allows for further functionalization, enabling chemists to tailor the compound's properties for specific applications.

The carboxylate group at the 4-position of methyl 3-methoxyquinoline-4-carboxylate also contributes to its versatility. This functional group can participate in various chemical reactions, such as esterification and amidation, which are crucial steps in drug development. Additionally, the carboxylate group can form hydrogen bonds with biological targets, enhancing the compound's binding affinity and efficacy.

Recent studies have highlighted the importance of quinoline derivatives in addressing global health challenges. Researchers have explored their potential in combating drug-resistant infections and developing treatments for chronic diseases. The unique structural features of methyl 3-methoxyquinoline-4-carboxylate make it a promising candidate for further investigation in this context.

The synthesis of methyl 3-methoxyquinoline-4-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets high-quality standards for pharmaceutical applications. These synthetic routes often involve catalytic processes that enhance efficiency while minimizing environmental impact.

In addition to its synthetic utility, methyl 3-methoxyquinoline-4-carboxylate has been studied for its role in drug discovery programs. Its structural motif is reminiscent of several FDA-approved drugs, suggesting that it could be a valuable scaffold for developing new therapeutics. Researchers are particularly interested in its potential to interact with protein targets involved in cancer progression and inflammatory diseases.

The pharmacokinetic properties of methyl 3-methoxyquinoline-4-carboxylate are also under investigation. Understanding how this compound is metabolized and excreted by the body is crucial for designing effective drug formulations. Preclinical studies have begun to unravel its absorption, distribution, metabolism, and excretion (ADME) profiles, providing insights into its potential therapeutic window.

The future prospects of methyl 3-methoxyquinoline-4-carboxylate are promising, with ongoing research aimed at expanding its applications in medicine and biotechnology. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield innovative derivatives with enhanced biological activity. As our understanding of molecular interactions continues to grow, compounds like this will play an increasingly important role in addressing complex diseases.

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